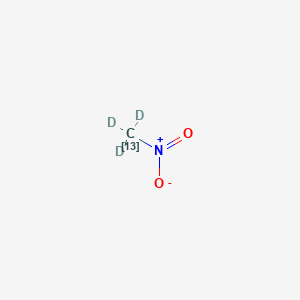
Trideuterio(nitro)(113C)methane
Vue d'ensemble
Description
Trideuterio(nitro)(113C)methane: is a stable isotopologue of nitromethane, containing three deuterium atoms and a carbon-13 isotope. This compound is of significant interest due to its unique isotopic labeling, which allows for detailed tracking and analysis of chemical reactions and processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trideuterio(nitro)(113C)methane can be synthesized by reacting nitromethane with deuterium oxide in the presence of bases and phase-transfer catalysts. This reaction forms nitromethane-d3, which is subsequently reduced in an inert solvent to form the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of deuterium oxide and specialized catalysts to ensure the incorporation of deuterium and carbon-13 isotopes into the nitromethane structure .
Analyse Des Réactions Chimiques
Types of Reactions: Trideuterio(nitro)(113C)methane undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroalkanes.
Reduction: The nitro group can be reduced to form amines.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: Conditions vary depending on the desired substitution but often involve the use of strong bases or acids.
Major Products:
Oxidation: Nitroalkanes.
Reduction: Amines.
Substitution: Various substituted nitromethane derivatives.
Applications De Recherche Scientifique
Trideuterio(nitro)(113C)methane has numerous applications in scientific research, including:
Chemistry: Used as a tracer in isotopic labeling studies to track chemical reactions and mechanisms.
Biology: Employed in metabolic studies to understand the pathways and interactions of nitro compounds in biological systems.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool in medical imaging.
Industry: Utilized in the synthesis of specialized chemicals and materials due to its unique isotopic properties
Mécanisme D'action
The mechanism of action of Trideuterio(nitro)(113C)methane involves its interaction with various molecular targets and pathways. The presence of deuterium and carbon-13 isotopes allows for detailed tracking of the compound’s behavior in chemical and biological systems. The nitro group can undergo various reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Nitromethane: The non-deuterated and non-carbon-13 labeled version of Trideuterio(nitro)(113C)methane.
Trideuterio(iodo)(113C)methane: A similar compound where the nitro group is replaced with an iodine atom.
Nitroethane: Another nitroalkane with similar chemical properties but different molecular structure
Uniqueness: this compound is unique due to its isotopic labeling, which provides distinct advantages in tracking and analyzing chemical reactions. The incorporation of deuterium and carbon-13 isotopes allows for more precise studies in various scientific fields.
Propriétés
IUPAC Name |
trideuterio(nitro)(113C)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3NO2/c1-2(3)4/h1H3/i1+1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGJENNIWJXYER-KQORAOOSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583511 | |
| Record name | Nitro(~13~C,~2~H_3_)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
65.051 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112898-45-0 | |
| Record name | Methane-13C-d3, nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112898-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nitro(~13~C,~2~H_3_)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 112898-45-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine](/img/structure/B52385.png)


